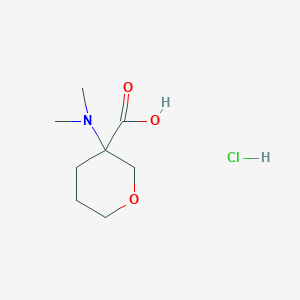![molecular formula C10H11N3O2 B13582307 2-Amino-3-(imidazo[1,2-A]pyridin-3-YL)propanoic acid](/img/structure/B13582307.png)
2-Amino-3-(imidazo[1,2-A]pyridin-3-YL)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-(imidazo[1,2-A]pyridin-3-YL)propanoic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine ring fused to a propanoic acid moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(imidazo[1,2-A]pyridin-3-YL)propanoic acid typically involves multicomponent condensation reactions. One effective method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This reaction is carried out in the presence of acetic acid and under reflux conditions, yielding the desired product with good efficiency.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of readily available starting materials suggest that scaling up the synthesis could be feasible with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-(imidazo[1,2-A]pyridin-3-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents or nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Aplicaciones Científicas De Investigación
2-Amino-3-(imidazo[1,2-A]pyridin-3-YL)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antibacterial, antifungal, and antiviral agent.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-(imidazo[1,2-A]pyridin-3-YL)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound, such as zolpidem, act by blocking γ-aminobutyric acid (GABA) receptors, leading to their hypnotic effects . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and resulting in diverse biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Zolpidem: A well-known hypnotic agent used to treat insomnia.
Alpidem: Another hypnotic agent with fewer side effects compared to classical benzodiazepines.
Uniqueness
2-Amino-3-(imidazo[1,2-A]pyridin-3-YL)propanoic acid is unique due to its versatile chemical structure, which allows for a wide range of modifications and applications. Its ability to form stable derivatives with significant biological activity makes it a valuable compound in medicinal chemistry and drug development.
Propiedades
Fórmula molecular |
C10H11N3O2 |
|---|---|
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
2-amino-3-imidazo[1,2-a]pyridin-3-ylpropanoic acid |
InChI |
InChI=1S/C10H11N3O2/c11-8(10(14)15)5-7-6-12-9-3-1-2-4-13(7)9/h1-4,6,8H,5,11H2,(H,14,15) |
Clave InChI |
YLAFAUVCRCVFDN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC=C(N2C=C1)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-[({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B13582281.png)







